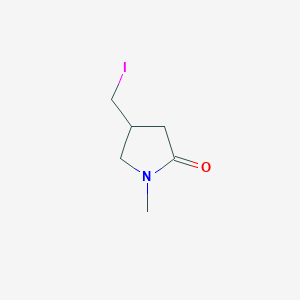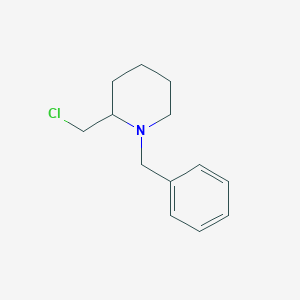
1-Benzyl-2-(chloromethyl)piperidine
Descripción general
Descripción
1-Benzyl-2-(chloromethyl)piperidine is a chemical compound with the molecular formula C13H18ClN . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 223.74 g/mol .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis of Compounds of Pharmacological Interest
The first synthesis of 1-Benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals have been detailed. This synthesis pathway is significant for creating N-benzylpiperidine and N-benzylpyrrolidine derivatives, highlighting its role as a versatile building block in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).
Development of CCR5 Antagonists
Research has been conducted on the preparation and characterization of novel compounds acting as CCR5 antagonists, which are crucial for therapeutic strategies against diseases like HIV. This includes the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a non-peptide CCR5 antagonist, demonstrating the applicability of 1-Benzyl-2-(chloromethyl)piperidine derivatives in developing potential treatments for HIV infection (Bi, 2014).
Structural and Catalytic Properties
The synthesis and characterization of piperidine derivatives have been explored, focusing on their structural features and potential applications in catalysis, such as in Suzuki–Miyaura coupling reactions. This includes the study of mononuclear and trinuclear complexes containing 4-amino-1-benzyl piperidine, indicating the chemical versatility and application of such compounds in organometallic chemistry and catalysis (Kilic et al., 2008).
Spectroscopic and Molecular Docking Studies
Spectroscopic investigations and molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine have been carried out to provide insights into its structural, electronic properties, and potential biological interactions. These studies are foundational for understanding how such compounds can interact with biological targets, suggesting applications in the design of molecules with specific biological activities (Janani et al., 2020).
Fluorescent Probes for DNA Detection
The development of novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, for use as potential fluorescent probes for DNA detection, showcases another application of piperidine derivatives in bioanalytical chemistry. This research underlines the role of such compounds in the development of tools for biological research and diagnostics (Perin et al., 2011).
Direcciones Futuras
Piperidines, including 1-Benzyl-2-(chloromethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-benzyl-2-(chloromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUAMMBRXPVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

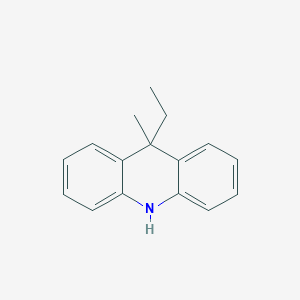
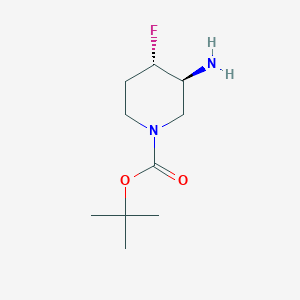
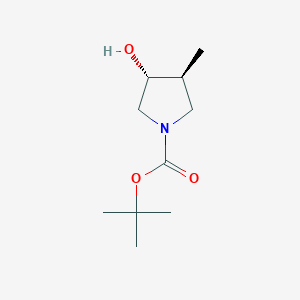
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)
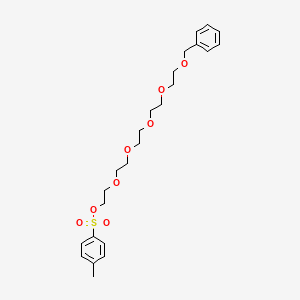
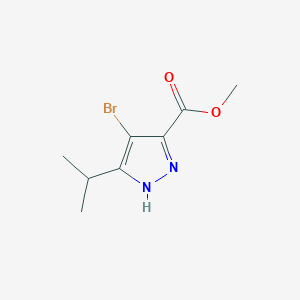
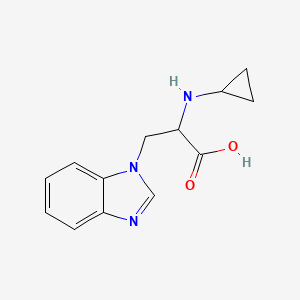
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)
![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)

